molecular formula C7H3Br2F4N B2858319 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline CAS No. 1027513-06-9

2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline

Cat. No.: B2858319
CAS No.: 1027513-06-9
M. Wt: 336.91
InChI Key: WRCZRTWQTXVDIN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H3Br2F4N and a molecular weight of 336.91 g/mol . It is characterized by the presence of amino, dibromo, and fluorobenzotrifluoride groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the bromine atoms’ oxidation state .

Scientific Research Applications

2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline is unique due to the presence of both dibromo and fluorobenzotrifluoride groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific chemical and industrial applications .

Properties

IUPAC Name

2,4-dibromo-6-fluoro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F4N/c8-2-1-3(10)6(14)5(9)4(2)7(11,12)13/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCZRTWQTXVDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(F)(F)F)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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